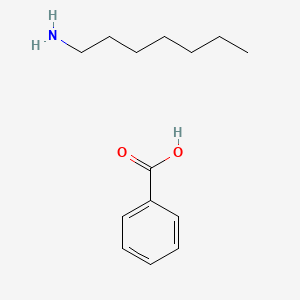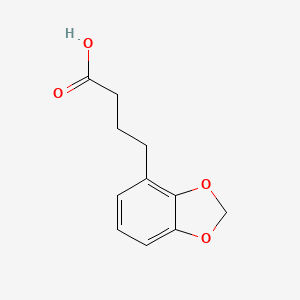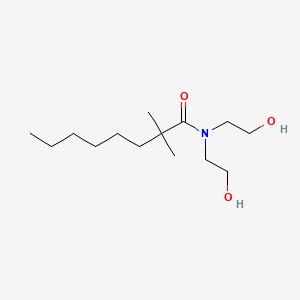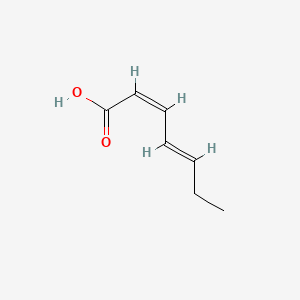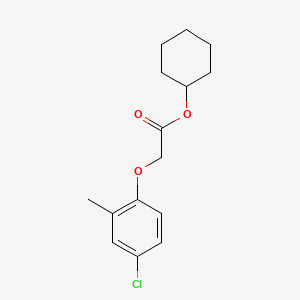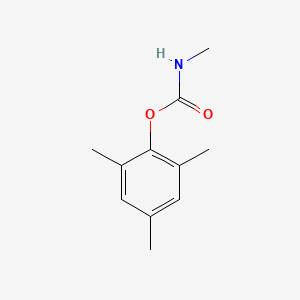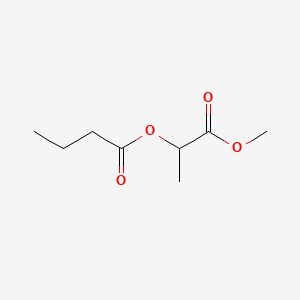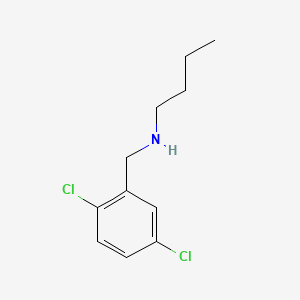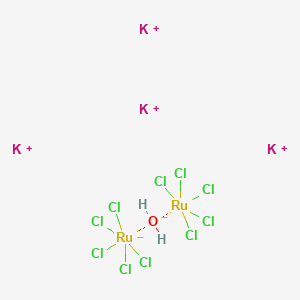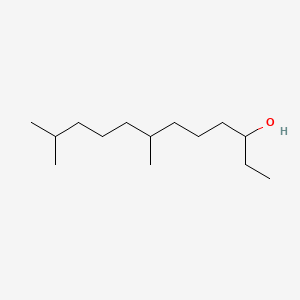
7,11-Dimethyldodecan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dimethyldodecan-3-ol: is an organic compound with the molecular formula C14H30O and a molecular weight of 214.39 g/mol It is a type of alcohol with a specific structure that includes two methyl groups attached to the 7th and 11th carbon atoms of a dodecane chain, with a hydroxyl group (-OH) attached to the 3rd carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecane derivative followed by oxidation and reduction steps to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and oxidizing agents like chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7,11-Dimethyldodecan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: 7,11-Dimethyldodecan-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of similar alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethyldodecan-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
- 7,11-Dimethyl-3-dodecanol
- 3-Dodecanol
- 7,11-Dimethyldodecan-1-ol
Comparison: 7,11-Dimethyldodecan-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific contexts.
Propiedades
Número CAS |
94021-93-9 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
7,11-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h12-15H,5-11H2,1-4H3 |
Clave InChI |
FRUDUNOMFKEQDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCC(C)CCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


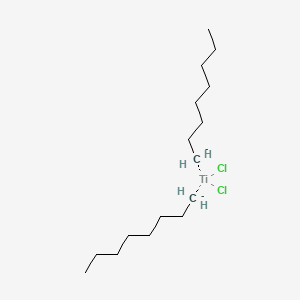
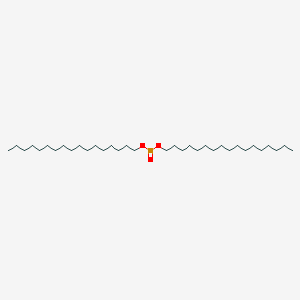
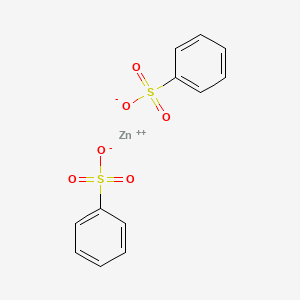
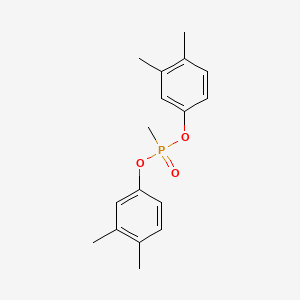
![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
